molecular formula C8H14O2 B1583805 6-Methyl-2,4-heptanedione CAS No. 3002-23-1

6-Methyl-2,4-heptanedione

Cat. No. B1583805
Key on ui cas rn: 3002-23-1
M. Wt: 142.2 g/mol
InChI Key: IGMOYJSFRIASIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07388061B2

Procedure details

To 0.1 mol sodium hydride was added 100 ml anhydrous tetrahydrofuran, then added slowly dropwise 0.1 mol 6-methyl-2,4-heptandione at room temperature. The reaction was stirred for 0.5 hours, then 0.12 mol iodomethane was added dropwise and the reaction was stirred at room temperature for further 10 hours. Upon completing the reaction, 20 ml water was added. The mixture was extracted with ethyl acetate. After removing the solvent, distillation under reduced pressure gave a cut fraction 88-9° C./1 kPa (165-166° C. at atmosphere pressure), and the yield was 94%.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].O1CCC[CH2:4]1.[CH3:8][CH:9]([CH3:17])[CH2:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14].IC>O>[CH3:4][CH:12]([C:11](=[O:16])[CH2:10][CH:9]([CH3:17])[CH3:8])[C:13](=[O:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
CC(CC(CC(C)=O)=O)C
Step Three
Name
Quantity
0.12 mol
Type
reactant
Smiles
IC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for further 10 hours
Duration
10 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removing
DISTILLATION
Type
DISTILLATION
Details
the solvent, distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a cut fraction 88-9° C./1 kPa (165-166° C. at atmosphere pressure)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC(C(C)=O)C(CC(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.